molecular formula C22H14O3 B14461793 2-(Phenanthrene-9-carbonyl)benzoic acid CAS No. 66859-11-8

2-(Phenanthrene-9-carbonyl)benzoic acid

Cat. No.: B14461793
CAS No.: 66859-11-8
M. Wt: 326.3 g/mol
InChI Key: LRTLAOGGSYAXAN-UHFFFAOYSA-N
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Description

2-(Phenanthrene-9-carbonyl)benzoic acid is an organic compound that features a phenanthrene moiety attached to a benzoic acid group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenanthrene-9-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where phenanthrene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Phenanthrene-9-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Phenanthrene-9-carbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenanthrene-9-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the modulation of biochemical pathways and the exertion of its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenanthrene-9-carbonyl)benzoic acid is unique due to the presence of both phenanthrene and benzoic acid moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

66859-11-8

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

2-(phenanthrene-9-carbonyl)benzoic acid

InChI

InChI=1S/C22H14O3/c23-21(18-11-5-6-12-19(18)22(24)25)20-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)20/h1-13H,(H,24,25)

InChI Key

LRTLAOGGSYAXAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

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